4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate
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Overview
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate is an organic compound with the molecular formula C23H17N3O2 It is a complex molecule that features both pyridine and pyrimidine rings, which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate typically involves multi-step organic reactions. One common method includes the reaction of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzoate with phenylacetic acid under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
2-Thio-containing pyrimidines: These compounds exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate (CAS: 477857-40-2) is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C23H17N3O2
- Molecular Weight: 367.41 g/mol
- CAS Number: 477857-40-2
The compound features both pyridine and pyrimidine rings, which are known for their significant roles in various biological processes, including enzyme inhibition and receptor modulation.
Anticancer Properties
Research indicates that compounds containing pyridine and pyrimidine moieties often exhibit anticancer properties. The specific biological activity of this compound has been explored in several studies:
- Mechanism of Action : The compound is believed to interact with cellular targets involved in cancer progression. It may inhibit key enzymes or receptors that facilitate tumor growth, although the precise molecular targets remain to be fully elucidated.
- In Vitro Studies : Preliminary studies have shown that derivatives of phenylacetate can induce apoptosis in cancer cell lines. For instance, sodium phenylacetate has demonstrated growth-inhibiting effects against hematopoietic and solid tumor cell lines, suggesting a similar potential for this compound .
- Clinical Trials : A Phase I trial involving sodium phenylacetate indicated its ability to maintain serum concentrations associated with anticancer activity. This underscores the importance of further clinical studies to assess the efficacy of related compounds like this compound .
Study on Phenylacetate Derivatives
A study published in Clinical Cancer Research examined the effects of phenylacetate on various cancer types. The results indicated that patients with high-grade gliomas and advanced prostate cancer showed partial responses when treated with phenylacetate derivatives. This suggests that compounds like this compound could be viable candidates for similar therapeutic applications .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of related phenolic compounds with phenylacetic acid under controlled conditions.
Key Reactions:
- Oxidation : Involves adding oxygen or removing hydrogen, potentially using oxidizing agents.
- Reduction : Involves adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
- Substitution Reactions : These reactions replace one functional group with another, often utilizing halogens or nucleophiles as reagents.
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22(16-17-6-2-1-3-7-17)28-19-11-9-18(10-12-19)23-25-15-13-21(26-23)20-8-4-5-14-24-20/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJMOKGSQSRRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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